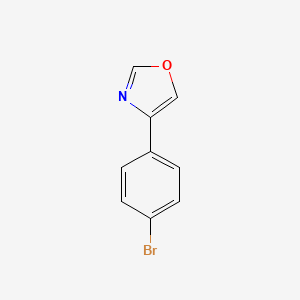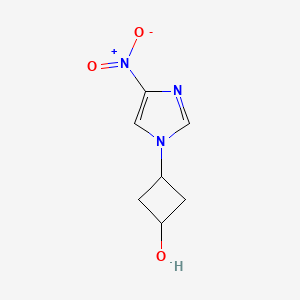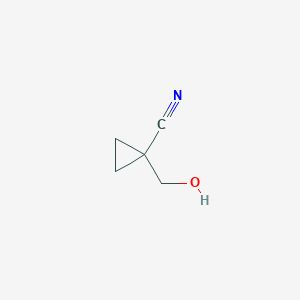
4-(4-Bromofenil)oxazol
Descripción general
Descripción
4-(4-Bromophenyl)oxazole is a compound that belongs to the oxazole family, which is characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. This structural motif is prevalent in various natural products and synthetic compounds with diverse biological activities.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through different methods. One approach involves a [3 + 2] annulation between a terminal alkyne and a carboxamide using a gold-catalyzed oxidation strategy. The use of bidentate ligands, such as Mor-DalPhos, has been shown to temper the reactivity of the postulated intermediate, a terminal α-oxo gold carbene, leading to the formation of the oxazole ring . Another method reported the synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides using solar photo-thermochemical processes, which is considered a greener methodology .
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be analyzed using various spectroscopic techniques. For instance, the synthesis and characterization of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole were investigated using NMR, FT-IR, and computational methods. The study provided insights into the optimized molecular structure, vibrational frequencies, and potential energy distribution of the normal modes of vibrations .
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, including cross-coupling reactions. The synthesis of 4-bromomethyl-2-chlorooxazole and its subsequent palladium-catalyzed cross-coupling reactions to make a range of 2,4-disubstituted oxazoles have been described. These reactions show selectivity for the 4-bromomethyl position and can be carried out using Stille or Suzuki coupling methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be deduced from their molecular structure and reactivity. For example, the antimicrobial properties of certain oxazole derivatives have been reported, indicating their potential as bioactive molecules . Additionally, the synthesis of novel oxazole derivatives, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, has been characterized by single-crystal X-ray diffraction analysis, providing detailed information on their crystallographic parameters and intermolecular interactions .
Aplicaciones Científicas De Investigación
Desarrollo de Agentes Antimicrobianos
Una posible aplicación del 4-(4-Bromofenil)oxazol es en el desarrollo de nuevos agentes antimicrobianos. La investigación ha demostrado que los derivados del oxazol pueden exhibir una actividad antimicrobiana prometedora contra una gama de patógenos, incluidas las bacterias grampositivas . El grupo bromofenilo podría potencialmente aprovecharse para mejorar la eficacia o la especificidad del compuesto al dirigirse a las células bacterianas.
Investigación sobre Antioxidantes
Los derivados del oxazol también se han evaluado por sus propiedades antioxidantes . La presencia de un grupo 4-bromofenilo en el compuesto de oxazol puede influir en su capacidad para actuar como antioxidante, lo que podría ser beneficioso en la investigación dirigida a combatir las enfermedades relacionadas con el estrés oxidativo.
Catálisis en Síntesis Orgánica
La estructura del this compound sugiere que podría ser útil como catalizador o como componente en sistemas catalíticos para la síntesis orgánica. Se sabe que los oxazoles participan en diversas reacciones químicas, y el átomo de bromo podría proporcionar un sitio para la actividad catalítica o facilitar ciertas transformaciones .
Química Farmacéutica
En química farmacéutica, los oxazoles se consideran importantes debido a su actividad biológica. La estructura específica del this compound podría explorarse para su posible uso en el diseño y síntesis de fármacos, particularmente para fármacos que se dirigen a ciertos receptores o enzimas donde un anillo de oxazol es favorable .
Safety and Hazards
The safety information for “4-(4-Bromophenyl)oxazole” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P305+351+338, P302+352 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Direcciones Futuras
Oxazole is an important moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry . The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium . In the future, it is imperative to develop alternate metal-free synthetic routes .
Mecanismo De Acción
Target of Action
4-(4-Bromophenyl)oxazole is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The presence of the bromophenyl group at the 4-position could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These activities suggest that 4-(4-Bromophenyl)oxazole may affect multiple biochemical pathways.
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
It has been reported that 4-(4-bromophenyl)-2-tert-butyloxazole, a similar compound, was found to be one of the most active compounds in an antibacterial potential study .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZBHACCQAUBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624676 | |
| Record name | 4-(4-Bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54289-73-5 | |
| Record name | 4-(4-Bromophenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54289-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)











